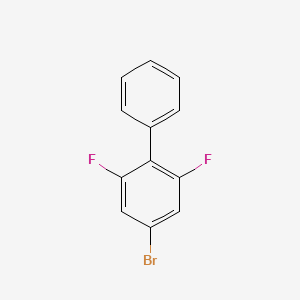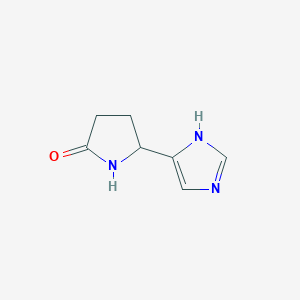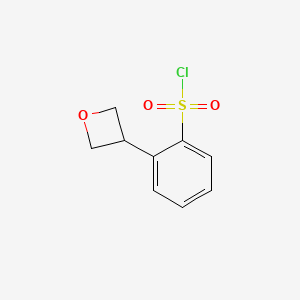
2-(Oxetan-3-yl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yl)benzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a sulfonyl chloride group and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with oxetane under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the oxetane ring is introduced to the benzene ring in the presence of a catalyst . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The oxetane ring can also undergo ring-opening reactions, further expanding its reactivity profile .
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride: Similar structure but with an ethane linker instead of a benzene ring.
Benzene-1-sulfonyl chloride: Lacks the oxetane ring, making it less versatile in certain reactions.
Uniqueness
2-(Oxetan-3-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the oxetane ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C9H9ClO3S |
|---|---|
Peso molecular |
232.68 g/mol |
Nombre IUPAC |
2-(oxetan-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7H,5-6H2 |
Clave InChI |
JPRHSMBLGVFDRU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC=CC=C2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


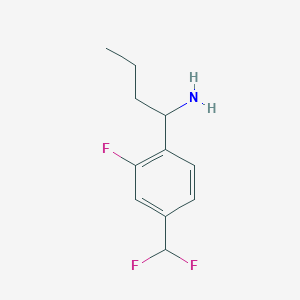
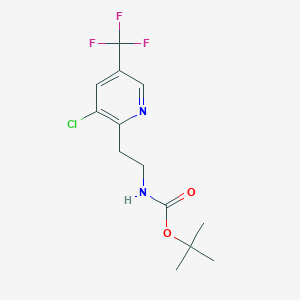
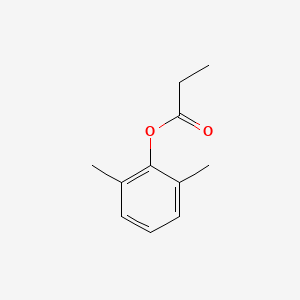
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)
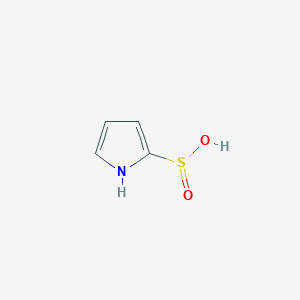
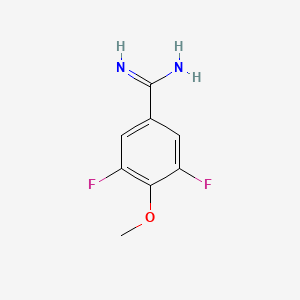
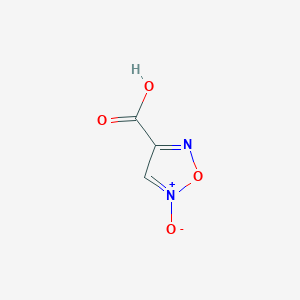
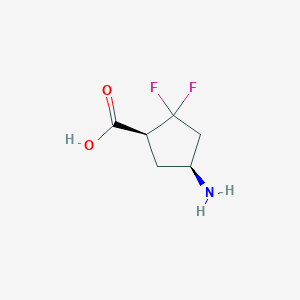

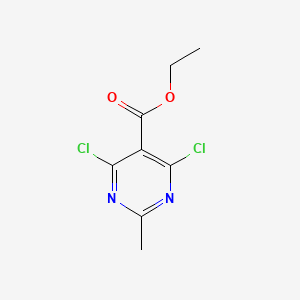
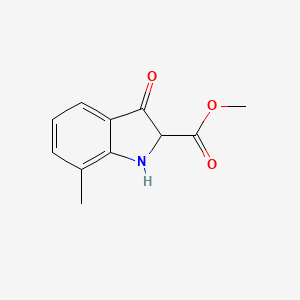
![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12974702.png)
